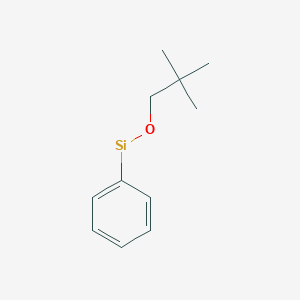
CID 11790100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpropoxy)(phenyl)silane is an organosilicon compound with the molecular formula C11H18OSi It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a 2,2-dimethylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropoxy)(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms in phenyltrichlorosilane with the 2,2-dimethylpropoxy group, resulting in the formation of (2,2-Dimethylpropoxy)(phenyl)silane .
Industrial Production Methods
Industrial production methods for (2,2-Dimethylpropoxy)(phenyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylpropoxy)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl or 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in different fields of research and industry .
Aplicaciones Científicas De Investigación
(2,2-Dimethylpropoxy)(phenyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpropoxy)(phenyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex organosilicon structures. Its effects are mediated through the formation of silicon-oxygen and silicon-carbon bonds, which are crucial for its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2,2-Dimethylpropoxy)(phenyl)silane include:
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Trimethylsilane: Contains three methyl groups attached to a silicon atom.
Uniqueness
(2,2-Dimethylpropoxy)(phenyl)silane is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H16OSi |
|---|---|
Peso molecular |
192.33 g/mol |
InChI |
InChI=1S/C11H16OSi/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
HHMJNOPBPOLAMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CO[Si]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
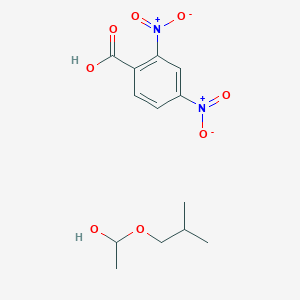
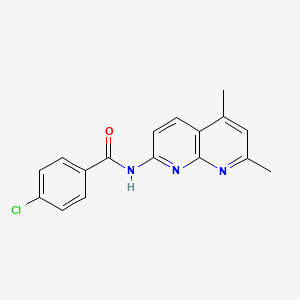
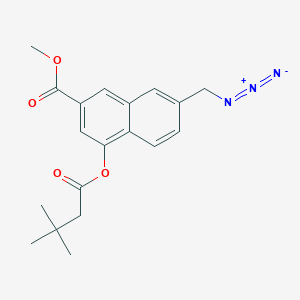
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

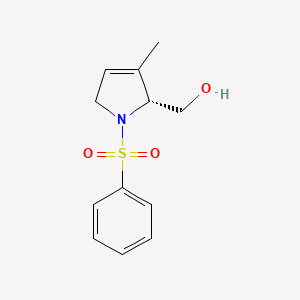

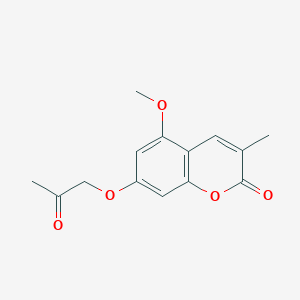
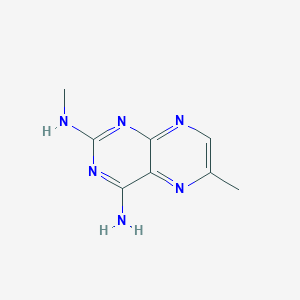

![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
